molecular formula C12H16N2O4 B2372594 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid CAS No. 1038694-07-3

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid

Cat. No.: B2372594
CAS No.: 1038694-07-3
M. Wt: 252.27
InChI Key: MIELYHBZXZRKAZ-UHFFFAOYSA-N
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Description

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid typically involves multiple steps. One common method involves the reaction of 2-amino-6-methylpyridine with an appropriate carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through crystallization and vacuum drying .

Chemical Reactions Analysis

Types of Reactions

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring is a key reactive site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: A precursor in the synthesis of the target compound.

    Pyridine-2-carboxylic acid: A simpler analog with similar reactivity.

Uniqueness

6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)9-7-5-6-8(13-9)10(15)16/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIELYHBZXZRKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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